molecular formula C15H17ClO3 B11761626 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate

7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate

Cat. No.: B11761626
M. Wt: 280.74 g/mol
InChI Key: WEMHIBWYMGUHAC-UHFFFAOYSA-N
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Description

7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate is a chemical compound with the molecular formula C15H17ClO3 and a molecular weight of 280.75 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted naphthalene ring and a pivalate ester group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate involves its interaction with specific molecular targets. The chloro-substituted naphthalene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pivalate ester group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds to 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate (CAS Number: 804498-94-0) is a synthetic compound belonging to the class of tetrahydronaphthalene derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure

The molecular formula of this compound is C15H17ClO3C_{15}H_{17}ClO_3 with a molecular weight of approximately 284.75 g/mol. The structure features a chloro group and a keto functional group that may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar tetrahydronaphthalene derivatives have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
  • Antimicrobial Activity : Some studies have reported that related compounds possess antimicrobial properties against various bacterial strains. The presence of the chloro group is often linked to enhanced antibacterial activity .
  • Antitumor Effects : Preliminary studies indicate that tetrahydronaphthalene derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antitumor Activity : A study evaluated the cytotoxic effects of tetrahydronaphthalene derivatives on human breast cancer cell lines (MCF-7). Results indicated IC50 values ranging from 5.19 to 11.72 µM for the most active compounds .
  • Antimicrobial Testing : In vitro studies demonstrated that tetrahydronaphthalene derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Profiling : A comprehensive pharmacological profiling study highlighted the potential use of similar compounds as anti-inflammatory agents by inhibiting pro-inflammatory cytokines in vitro .

Data Table

The following table summarizes key research findings related to this compound and its analogs:

Study TypeCompound TestedKey FindingsReference
AntitumorTetrahydronaphthalene DerivativesInduced apoptosis in MCF-7 cells; IC50: 5.19 - 11.72 µM
AntimicrobialRelated Tetrahydronaphthalene CompoundsSignificant activity against Gram-positive/negative bacteria
Enzyme InhibitionTetrahydronaphthalene DerivativesInhibition of cytochrome P450 enzymes

Properties

Molecular Formula

C15H17ClO3

Molecular Weight

280.74 g/mol

IUPAC Name

(7-chloro-4-oxo-2,3-dihydro-1H-naphthalen-1-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H17ClO3/c1-15(2,3)14(18)19-13-7-6-12(17)10-5-4-9(16)8-11(10)13/h4-5,8,13H,6-7H2,1-3H3

InChI Key

WEMHIBWYMGUHAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1CCC(=O)C2=C1C=C(C=C2)Cl

Origin of Product

United States

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